molecular formula C9H22Cl2N2 B1445876 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803606-69-0

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B1445876
CAS No.: 1803606-69-0
M. Wt: 229.19 g/mol
InChI Key: PGCYGIQATVUIOK-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is known for its potential therapeutic and industrial applications. The compound is often used in scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

Keep in mind that this information is based on general principles, as specific data on this compound is limited. Researchers continue to explore its pharmacological properties, and further studies are needed to fully elucidate its mechanism of action. If you have any more questions or need additional details, feel free to ask! 🌟

Biochemical Analysis

Biochemical Properties

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, potentially enhancing cholinergic signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to enhance synaptic transmission by increasing acetylcholine levels. Additionally, it can affect gene expression by altering the activity of transcription factors involved in cholinergic signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels in synaptic clefts. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Furthermore, this compound can modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained increases in acetylcholine levels and enhanced cholinergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels. At higher doses, it may cause toxic or adverse effects, such as overstimulation of cholinergic pathways, leading to symptoms like muscle twitching, convulsions, or even respiratory distress. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with acetylcholinesterase and other enzymes. The compound’s metabolism may involve its conversion to inactive metabolites through enzymatic reactions, which are then excreted from the body. Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neuronal cells, where it can influence neurotransmitter release. Additionally, its interaction with specific receptors and enzymes within these compartments can further modulate its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,4-dimethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
  • 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride
  • 2-(2,6-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYGIQATVUIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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